1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride

Catalog No.
S900458
CAS No.
1965309-87-8
M.F
C8H9Cl2NO
M. Wt
206.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride

CAS Number

1965309-87-8

Product Name

1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride

IUPAC Name

1-(4-aminophenyl)-2-chloroethanone;hydrochloride

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

InChI

InChI=1S/C8H8ClNO.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4H,5,10H2;1H

InChI Key

RZLBVVSIRGAVIT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CCl)N.Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)N.Cl

1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride, also known by its chemical formula C₈H₉ClNO, is a compound characterized by the presence of an amino group and a chloro substituent on an aromatic ring. This compound features a ketone functional group, which is significant for its reactivity and potential interactions in organic synthesis. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its stability and solubility in water .

Due to the lack of specific information, it is advisable to handle this compound with caution, assuming it might possess similar hazards to other chloro-substituted phenylacetones. These can include:

  • Skin and eye irritation
  • Respiratory tract irritation
  • Potential genotoxicity (ability to damage DNA) []

Always consult Safety Data Sheets (SDS) for similar compounds when handling unknown substances.

Limitations and Future Research

The information available on 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride is limited. Future research could explore:

  • Synthesis and characterization of the compound.
  • Investigation of its physical and chemical properties.
  • Evaluation of its potential biological activities.
  • Toxicity studies to determine its safety profile.
  • Organic synthesis

    The presence of a reactive ketone group (C=O) and an amine group (NH2) suggests APCE.HCl could be a useful intermediate in the synthesis of more complex organic molecules. Ketones and amines are common functional groups found in many pharmaceuticals and other biologically active compounds.

  • Medicinal chemistry

    The combination of an aromatic ring (benzene), a chlorine atom, and an amine group raises the possibility that APCE.HCl might possess some biological activity. However, there is no published research specifically investigating the medicinal properties of APCE.HCl itself. Researchers often use similar chemical structures as starting points for designing new drugs.

, including:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.
  • Acylation Reactions: The ketone can be involved in acylation processes, making it useful for synthesizing more complex organic molecules.
  • Substitution Reactions: The chlorine atom may act as a leaving group in substitution reactions, allowing for further functionalization of the compound .

The synthesis of 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride typically involves several steps:

  • Formation of the Chloroethanone: Starting with 4-nitroacetophenone, reduction can yield 4-aminoacetophenone.
  • Chlorination: The introduction of chlorine can be achieved through electrophilic aromatic substitution using chlorinating agents.
  • Hydrochloride Formation: The final step involves reacting the base form with hydrochloric acid to yield the hydrochloride salt.

These methods highlight the compound's accessibility for further research and application in organic synthesis .

1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride has potential applications in:

  • Organic Synthesis: As an intermediate for synthesizing more complex pharmaceuticals or agrochemicals.
  • Research: In studies exploring structure-activity relationships in drug development.
  • Chemical Analysis: As a standard compound in analytical chemistry for method validation .

  • Enzyme Inhibition: Potential inhibition of specific enzymes due to structural similarities with known inhibitors.
  • Receptor Binding Studies: Investigating binding affinities to various receptors could reveal its pharmacological potential.

Future research could focus on these aspects to better understand its biological implications .

Several compounds share structural similarities with 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-AminoacetophenoneAmino group on an aromatic ringLacks chloro substituent
2-ChloroacetophenoneChloro substituent but lacks amino groupMore reactive due to absence of amino group
4-Chlorobenzoyl chlorideChlorine substituent on benzeneNo amino functionality
N-(4-Aminophenyl)acetamideContains both amine and acetamide groupsDifferent functional group leading to distinct reactivity

These compounds illustrate variations in functional groups that influence their reactivity and potential applications. The unique combination of both amino and chloro groups in 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride may provide unique pathways for synthesis and biological activity not found in the others .

Dates

Modify: 2023-08-16

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